

# Disodium 2-Sulfolaurate: A Toxicological and Ecotoxicological Profile for Risk Assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disodium 2-sulfolaurate

Cat. No.: B1629117

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Disodium 2-sulfolaurate** is an anionic surfactant derived from lauric acid, valued in personal care and cosmetic formulations for its mildness and biodegradability.[1][2] As a component in products intended for direct consumer application, a thorough understanding of its toxicological and ecotoxicological profile is essential for a comprehensive risk assessment. This document provides a summary of available data on the human health and environmental effects of **Disodium 2-sulfolaurate**, outlines standard experimental protocols for its assessment, and presents a logical framework for its risk assessment.

## Human Health Toxicity

**Disodium 2-sulfolaurate** is generally considered to be a gentle surfactant with low potential for skin and eye irritation, making it suitable for use in products for sensitive skin and babies.[1][3][4] However, a complete toxicological profile requires the examination of various endpoints.

## Acute Toxicity

Acute toxicity data from standardized tests for **Disodium 2-sulfolaurate** are not readily available in the public domain. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals entries on PubChem show that out of 117 reports, a minority (11.1%) classify the substance as H302 "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[5] The majority of notifications did not indicate a hazard.[5]

## Irritation and Sensitization

While generally marketed as a mild ingredient, some GHS notifications on PubChem suggest a potential for skin and eye irritation.[1][5] Specifically, 11.1% of notifiers classified it as H315 "Causes skin irritation" (Skin Irritation, Category 2) and H319 "Causes serious eye irritation" (Eye Irritation, Category 2).[5] Data from skin sensitization studies were not found.

## Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Specific studies on the genotoxicity, carcinogenicity, or reproductive toxicity of **Disodium 2-sulfolaurate** were not identified in the reviewed literature. The Environmental Working Group (EWG) notes a lack of data for developmental & reproductive toxicity and cancer for this substance.[6][7] For related substances like Alkyl PEG Sulfosuccinates, genotoxicity was not observed in a micronucleus test.[8]

Table 1: Summary of Human Health Toxicity Data for **Disodium 2-Sulfolaurate**

Endpoint	Test Species	Results	GHS Classification (minority report <sup>[5]</sup> )	Reference
Acute Oral Toxicity	Data not available	Data not available	Category 4 (Harmful if swallowed)	<sup>[5]</sup>
Acute Dermal Toxicity	Data not available	Data not available	Not Classified	
Acute Inhalation Toxicity	Data not available	Data not available	Not Classified	
Skin Irritation/Corrosion	Data not available	Qualitatively described as low/mild. <sup>[1]</sup>	Category 2 (Causes skin irritation)	<sup>[1]</sup> <sup>[5]</sup>
Eye Irritation/Corrosion	Data not available	Qualitatively described as low/mild. <sup>[1]</sup>	Category 2 (Causes serious eye irritation)	<sup>[1]</sup> <sup>[5]</sup>
Skin Sensitization	Data not available	Data not available	Not Classified	
Genotoxicity	Data not available	Data not available	Not Classified	
Carcinogenicity	Data not available	Data not available	Not Classified	
Reproductive Toxicity	Data not available	Data not available	Not Classified	

## Ecotoxicological Data

**Disodium 2-sulfolaurate** is frequently described as being readily biodegradable and of vegetable origin.<sup>[2]</sup><sup>[9]</sup>

## Aquatic Toxicity

Quantitative data on the acute and chronic toxicity of **Disodium 2-sulfolaurate** to aquatic organisms is limited. However, 11.1% of GHS notifiers on PubChem classified the substance as H412 "Harmful to aquatic life with long lasting effects" (Hazardous to the aquatic environment, long-term hazard, Category 3).<sup>[5]</sup> This suggests that while it may be biodegradable, it can still pose a risk to aquatic ecosystems. For related anionic surfactants, chronic toxicity is typically observed at concentrations greater than 0.1 mg/L.<sup>[10]</sup>

## Biodegradability and Bioaccumulation

Multiple sources state that **Disodium 2-sulfolaurate** is readily biodegradable.<sup>[1][2][9]</sup> Specific studies quantifying the rate and extent of its biodegradation were not found. No data on its bioaccumulation potential was available.

Table 2: Summary of Ecotoxicological Data for **Disodium 2-Sulfolaurate**

Endpoint	Test Species	Results	GHS Classification (minority report <sup>[5]</sup> )	Reference
Acute Fish Toxicity	Data not available	Data not available	Not Classified	
Acute Daphnia Toxicity	Data not available	Data not available	Not Classified	
Algae Growth Inhibition	Data not available	Data not available	Not Classified	
Chronic Aquatic Toxicity	Data not available	Data not available	Category 3 (Harmful to aquatic life with long lasting effects)	<sup>[5]</sup>
Ready Biodegradability	Data not available	Qualitatively described as readily biodegradable. <sup>[1]</sup> <sup>[2]</sup>	-	<sup>[1]</sup> <sup>[2]</sup> <sup>[9]</sup>
Bioaccumulation	Data not available	Data not available	-	

## Experimental Protocols

Standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. Below are summaries of key protocols relevant to the endpoints discussed.

### Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

- Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm<sup>2</sup>) of an albino rabbit.[\[11\]](#) An untreated area serves as a control.[\[11\]](#)
- Procedure: The substance (0.5 mL for liquids or 0.5 g for solids) is applied under a semi-occlusive patch for a 4-hour exposure period.[\[12\]](#) After patch removal, skin reactions (erythema and edema) are observed and scored at 60 minutes, 24, 48, and 72 hours.[\[13\]](#) Observations may continue for up to 14 days to assess the reversibility of effects.[\[11\]](#)
- Evaluation: The scores for erythema and edema are used to calculate a Primary Irritation Index to classify the substance.[\[12\]](#)

## Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to produce irritation or corrosion in the eye.

- Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[\[3\]](#)
- Procedure: A 0.1 mL volume of a liquid or 0.1 g of a solid is instilled.[\[1\]](#) The eyes are examined at 1, 24, 48, and 72 hours after application.[\[3\]](#) The degree of ocular reaction (lesions of the cornea, iris, and conjunctiva) is scored.[\[14\]](#) The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[\[15\]](#)
- Evaluation: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are evaluated to determine the irritation potential. A sequential testing strategy is recommended to minimize animal use.[\[14\]](#)

## Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing skin sensitization potential.

- Principle: The LLNA is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[\[16\]](#)

- Procedure: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[\[17\]](#) On day 6, the animals are injected with 3H-methyl thymidine, and the draining auricular lymph nodes are excised.[\[18\]](#) The incorporation of the radiolabel into the lymph node cells is measured as disintegrations per minute (DPM).[\[18\]](#)
- Evaluation: A Stimulation Index (SI) is calculated by dividing the mean DPM per test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.[\[18\]](#)

## Ready Biodegradability (OECD 301 B - CO<sub>2</sub> Evolution Test)

This test assesses the potential for a substance to be rapidly biodegraded by microorganisms.

- Principle: The test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The degradation is followed by measuring the amount of carbon dioxide produced.[\[19\]](#)
- Procedure: The test is typically run for 28 days. The CO<sub>2</sub> evolved is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[\[19\]](#)[\[20\]](#)
- Evaluation: The percentage of biodegradation is calculated by comparing the amount of CO<sub>2</sub> produced with the theoretical maximum (ThCO<sub>2</sub>). A substance is considered "readily biodegradable" if it reaches a pass level of 60% ThCO<sub>2</sub> within a 10-day window during the 28-day test period.[\[20\]](#)

## Genotoxicity (OECD 471 - Bacterial Reverse Mutation Test / Ames Test)

The Ames test is a widely used method to screen for a substance's potential to cause gene mutations.

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are deficient in synthesizing an essential amino acid (e.g., histidine).[\[21\]](#) The test measures

the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[22]

- Procedure: The bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism).[23] After incubation, the number of revertant colonies is counted.[21]
- Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is typically at least double the background (spontaneous revertant) count.[24]

## Aquatic Toxicity

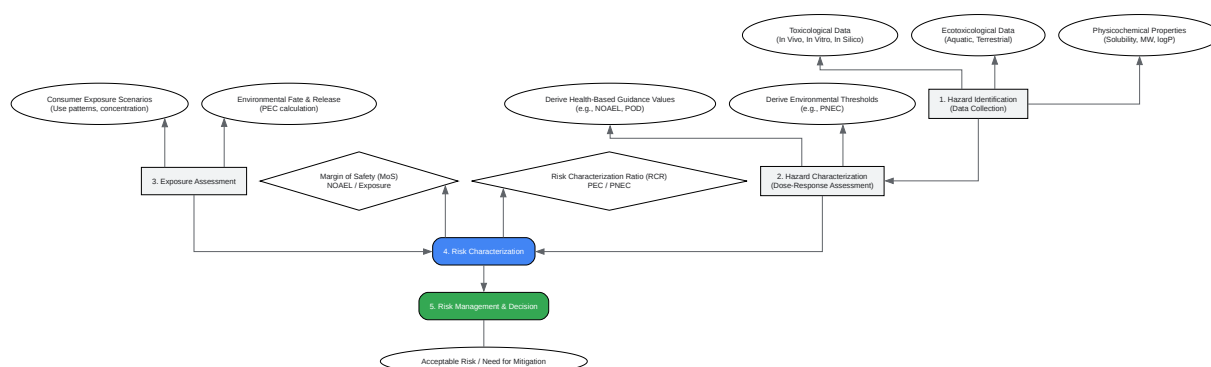
Standard tests expose aquatic organisms to the substance to determine the concentrations at which adverse effects occur.

- Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the substance for 96 hours, and the concentration that is lethal to 50% of the test population (LC50) is determined.[25][26]
- Daphnia sp., Acute Immobilisation Test (OECD 202): Mobile juvenile daphnids are exposed for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is calculated. [27][28]
- Alga, Growth Inhibition Test (OECD 201): Exponentially growing cultures of green algae are exposed to the substance for 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (EC50) is determined.[29][30]

## Risk Assessment Workflow

A comprehensive risk assessment for a cosmetic ingredient like **Disodium 2-sulfolaurate** involves a structured process to determine the potential for adverse effects under specific exposure conditions.





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Caption: Workflow for chemical risk assessment.

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### Contact

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